molecular formula C17H18N2O4 B2496477 Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate CAS No. 896579-91-2

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate

Cat. No.: B2496477
CAS No.: 896579-91-2
M. Wt: 314.341
InChI Key: NXPXGJPKTFXGPE-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate is a chemical compound with the molecular formula C17H18N2O4. It is known for its unique structure, which includes a methoxybenzyl group and a ureido linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methoxybenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzyl compounds .

Scientific Research Applications

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate involves its interaction with specific molecular targets. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The ureido linkage may also play a role in binding to biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(2-chloroethyl)ureido)benzoate
  • Methyl 2-(3-(2-hydroxybenzyl)ureido)benzoate
  • Methyl 2-(3-(2-nitrobenzyl)ureido)benzoate

Uniqueness

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate is unique due to the presence of the methoxy group, which imparts specific chemical properties and potential biological activities. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .

Properties

IUPAC Name

methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-15-10-6-3-7-12(15)11-18-17(21)19-14-9-5-4-8-13(14)16(20)23-2/h3-10H,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPXGJPKTFXGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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